molecular formula C9H12N2O2 B1344107 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid CAS No. 954233-00-2

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

Cat. No. B1344107
M. Wt: 180.2 g/mol
InChI Key: GFVUJVMQWKNZDD-UHFFFAOYSA-N
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Description

“2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a solid substance at room temperature .


Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)–H and vinylic C (sp2)–H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c1-5(2)8-10-4-7(9(12)13)6(3)11-8/h4-5H,1-3H3, (H,12,13) .


Chemical Reactions Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Anti-inflammatory Activities

  • Scientific Field : Pharmacology .
  • Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory activities. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application : Numerous methods for the synthesis of pyrimidines are described . One method involves the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Antifungal Activities

  • Scientific Field : Agriculture and Plant Pathology .
  • Summary of Application : Pyrimidine derivatives have significant properties as fungicides in agriculture .
  • Methods of Application : A solution of 6-hydroxy-2-isopropyl-4-methylpyrimidine and 2-chloro-5-(chloromethyl)pyridine in DCM was used in the synthesis .
  • Results or Outcomes : The synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides .

Antioxidant Activities

  • Scientific Field : Pharmacology .
  • Summary of Application : Pyrimidines have been found to exhibit antioxidant effects. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
  • Methods of Application : The synthesis of pyrimidines involves a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .
  • Results or Outcomes : A large number of pyrimidines have been found to exhibit potent antioxidant effects .

Molecular Docking Studies

  • Scientific Field : Computational Chemistry .
  • Summary of Application : Pyrimidine derivatives are used in molecular docking studies to investigate their interactions with biological targets .
  • Methods of Application : The synthesized compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester has been confirmed by single crystal X-ray diffraction studies .
  • Results or Outcomes : The title compound was redesigned with different halogens replacing fluorine of fluoro-phenyl ring and docked with human estrogen receptor (2IOK) to predict the best drug .

Neuroprotective Activities

  • Scientific Field : Neurology .
  • Summary of Application : Pyridine-2-carboxylic acid, a compound related to pyrimidines, has been reported to possess a wide range of neuroprotective effects .
  • Methods of Application : The catalytic efficiency of pyridine-2-carboxylic acid in the synthesis of pyrazolo[3,4-b]quinolinones has been studied .
  • Results or Outcomes : The compound has shown potential in neuroprotection, which could be beneficial in conditions such as neurodegenerative diseases .

Antiproliferative Activities

  • Scientific Field : Oncology .
  • Summary of Application : Pyridine-2-carboxylic acid has been reported to possess antiproliferative effects .
  • Methods of Application : The compound is an endogenous metabolite of L-tryptophan and its antiproliferative effects have been studied in the context of cancer research .
  • Results or Outcomes : The compound has shown potential in inhibiting the proliferation of cancer cells, which could be beneficial in cancer treatment .

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-methyl-2-propan-2-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5(2)8-10-4-7(9(12)13)6(3)11-8/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVUJVMQWKNZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624524
Record name 4-Methyl-2-(propan-2-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid

CAS RN

954233-00-2
Record name 4-Methyl-2-(propan-2-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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